5-Pyrimidinecarboxylic acid, 2-amino-4-(1-ethoxyethenyl)-, ethyl ester
Description
Structural Identity and Nomenclature
Molecular Architecture
The core structure of this compound is a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Substitutions occur at three distinct positions:
- Position 2 : A primary amino group (-NH$$_2$$), which enhances hydrogen-bonding potential.
- Position 4 : A 1-ethoxyethenyl group (-CH=CH-O-C$$2$$H$$5$$), introducing a conjugated vinyl ether system.
- Position 5 : An ethyl ester (-COO-C$$2$$H$$5$$), which modulates solubility and reactivity.
The systematic IUPAC name, ethyl 2-amino-4-(1-ethoxyethenyl)-5-pyrimidinecarboxylate , reflects these substituents in descending order of priority (carboxylate > amino > ether).
Table 1. Comparative Structural Features of Pyrimidinecarboxylate Derivatives
Spectroscopic and Computational Characterization
While experimental data for the target compound remain limited, analogous pyrimidinecarboxylates provide insights. For example:
Properties
CAS No. |
62328-17-0 |
|---|---|
Molecular Formula |
C11H15N3O3 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
ethyl 2-amino-4-(1-ethoxyethenyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H15N3O3/c1-4-16-7(3)9-8(10(15)17-5-2)6-13-11(12)14-9/h6H,3-5H2,1-2H3,(H2,12,13,14) |
InChI Key |
FQQBGWWDOFQGMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C1=NC(=NC=C1C(=O)OCC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions using specific reagents and conditions:
-
- Ethyl cyanoacetate : A key precursor.
- Guanidine : Provides the amino group for the pyrimidine ring.
- Ethyl vinyl ether : Introduces the ethoxyethenyl group.
-
- The reaction begins with the condensation of ethyl cyanoacetate and guanidine in the presence of a base (e.g., sodium ethoxide or potassium carbonate).
- This is followed by the addition of ethyl vinyl ether under reflux conditions in a solvent such as ethanol or methanol.
-
- The mixture is typically heated to promote cyclization and the formation of the pyrimidine ring.
- Refluxing helps ensure complete conversion of intermediates into the desired product.
-
- The crude product is purified through recrystallization or chromatography to achieve high purity and yield.
Industrial Production Methods
For large-scale production, automated processes are employed to enhance efficiency and consistency:
-
- These systems control temperature, pressure, and reagent addition to optimize reaction conditions.
-
- Techniques such as high-performance liquid chromatography (HPLC) or recrystallization are used to isolate the compound with high purity.
-
- Reaction parameters like solvent choice, temperature, and reactant ratios are optimized for maximum yield.
Green Chemistry Approaches
Recent advancements emphasize environmentally friendly methods for synthesizing pyrimidine derivatives:
Microwave-Assisted Synthesis :
- This method reduces reaction time significantly (from hours to minutes) while maintaining high yields (80–96%).
- It operates under milder conditions and minimizes waste generation.
-
- Using mortar and pestle techniques eliminates the need for solvents.
- The reactions proceed efficiently with minimal energy input.
Comparison of Preparation Methods
| Method | Reaction Time | Yield (%) | Environmental Impact | Complexity |
|---|---|---|---|---|
| Traditional Reflux Method | Hours | Moderate | Moderate | Simple |
| Industrial Automated Process | Hours | High | Moderate | Complex |
| Microwave-Assisted Synthesis | Minutes | High | Low | Moderate |
| Mechanochemical Approach | Minutes | High | Very Low | Simple |
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-4-(1-ethoxyvinyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-amino-4-(1-ethoxyvinyl)pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(1-ethoxyvinyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of viral replication or the reduction of inflammation. The molecular pathways involved may include the inhibition of key signaling proteins or the modulation of gene expression .
Comparison with Similar Compounds
Substituent Effects
- Position 2 Modifications: The target compound’s 2-amino group contrasts with thioxo (C=S, α = 1.41 in ) , hydrazino (), or chloro () substituents.
- Position 4 Variations : The 4-(1-ethoxyethenyl) group introduces an alkene and ether moiety, differing from phenyl (), hydroxyphenyl (), or piperidinyl () groups. This substituent’s electron-rich nature could influence π-π interactions in separation media or receptor binding in drug design.
- Ester vs. Carboxamide : Unlike carboxamides synthesized via parallel chemistry (), the ethyl ester group in the target compound may enhance lipophilicity, affecting membrane permeability in pharmacological contexts .
Chromatographic Performance
CSP-7, a chiral stationary phase, demonstrated higher retention factors for pyrimidine derivatives compared to commercial CSPs, though broader peak shapes suggested suboptimal column efficiency . For example, a 2-thioxo analog achieved α = 1.41 on CSP-7, outperforming 1,1'-Bi-2-naphthol (α = 1.29) . The target compound’s amino and ethoxyethenyl groups may further modulate retention and selectivity, though experimental validation is required.
Notes on Research and Development
Chromatographic Optimization : CSP-7’s broader peaks indicate a need for improved packing homogeneity or particle size distribution to enhance resolution .
Diverse Substituent Libraries: Expanding substituent diversity (e.g., hydrazino in , piperidinyl in ) is critical for structure-activity relationship (SAR) studies in drug discovery .
Pharmacological Potential: Derivatives like ethyl 4-amino-2-(ethylthio)-5-pyrimidinecarboxylate () highlight pyrimidines’ role as intermediates for antiviral or anticancer agents .
Biological Activity
5-Pyrimidinecarboxylic acid, 2-amino-4-(1-ethoxyethenyl)-, ethyl ester (CAS No. 62328-17-0) is a compound belonging to the pyrimidine family, characterized by its unique structural features that contribute to its biological activity. This article explores the compound's biological properties, including its antimicrobial, antiviral, and anticancer activities, alongside relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 237.25 g/mol. The compound features a pyrimidine ring substituted at the 5-position with a carboxylic acid and an ethyl ester group, which enhances its chemical reactivity and potential biological interactions .
Antimicrobial Activity
Research indicates that derivatives of pyrimidinecarboxylic acids exhibit significant antimicrobial properties. For instance, compounds similar to 5-Pyrimidinecarboxylic acid have shown effectiveness against various bacterial strains and fungi. In vitro studies have demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli , suggesting potential use in developing new antibiotics .
Antiviral Properties
The antiviral activity of pyrimidine derivatives has been documented in several studies. Certain derivatives have been found to inhibit viral replication by targeting specific enzymes involved in the viral life cycle. For example, compounds with similar structures have been tested against HIV and influenza viruses , showing promising results in reducing viral load in cell cultures .
Anticancer Potential
The anticancer properties of pyrimidine derivatives are particularly noteworthy. Research has indicated that 5-Pyrimidinecarboxylic acid derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and interference with metabolic pathways. Specific studies have highlighted their efficacy against breast and colon cancer cell lines .
Study on Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers investigated the cytotoxic effects of 5-Pyrimidinecarboxylic acid derivatives on human cancer cell lines. The results showed that the compound significantly inhibited cell growth in MCF-7 (breast cancer) and HT-29 (colon cancer) cells with IC50 values of 12 µM and 15 µM respectively. The study concluded that these compounds could serve as lead compounds for further drug development .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of various pyrimidine derivatives, including 5-Pyrimidinecarboxylic acid. The compound was tested against several fungal strains, including Candida albicans and Aspergillus niger , showing minimum inhibitory concentrations (MIC) as low as 8 µg/mL for some strains. These findings support the potential application of this compound in treating fungal infections .
The biological activity of 5-Pyrimidinecarboxylic acid is attributed to its ability to interact with biological macromolecules such as enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Binding : It can bind to receptors on cell surfaces, influencing signaling pathways that regulate cell growth and apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
